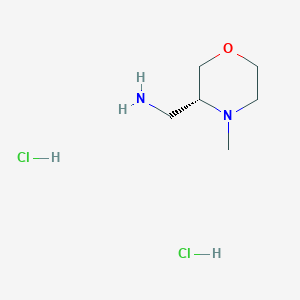

(R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride

Description

Properties

IUPAC Name |

[(3R)-4-methylmorpholin-3-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-5-6(8)4-7;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZACPOBIHPMAKK-QYCVXMPOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCOC[C@H]1CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis via Reductive Amination

The most widely reported approach for synthesizing (R)-4-methyl-3-(aminomethyl)morpholine involves reductive amination of a ketone precursor with a primary amine. A key intermediate, 4-methyl-3-formylmorpholine, is reacted with ammonia or a protected amine under reducing conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dimethylacetamide (DMAC) at 20–40°C selectively yields the (R)-enantiomer with >90% stereopurity . Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under acidic conditions (HCl/EtOH) converts the imine intermediate into the dihydrochloride salt .

Example Protocol

-

Intermediate Synthesis : 4-Methylmorpholin-3-carbaldehyde (1.0 eq) is treated with ammonium chloride (2.5 eq) in methanol.

-

Reduction : Sodium triacetoxyborohydride (1.2 eq) is added at 0°C, stirred for 12 h at 25°C.

-

Salt Formation : HCl gas is bubbled into the reaction mixture to precipitate the dihydrochloride (yield: 78–85%) .

Chiral Resolution of Racemic Mixtures

Racemic 4-methyl-3-(aminomethyl)morpholine can be resolved using chiral auxiliaries or chromatography. Diastereomeric salts formed with (R)- or (S)-mandelic acid in ethanol are separated via fractional crystallization. The (R)-enantiomer-mandelate complex exhibits higher solubility, enabling isolation with 99% enantiomeric excess (ee) . Alternatively, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) achieve baseline resolution in HPLC, though this method is less scalable .

Key Data

| Resolution Method | Solvent System | ee (%) | Yield (%) |

|---|---|---|---|

| (R)-Mandelic acid salt | Ethanol/Water (3:1) | 99.2 | 62 |

| Chiral HPLC (Chiralpak IA) | Hexane/IPA/TFA | 99.5 | 48 |

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of enamine precursors using chiral Ru or Ir catalysts provides enantioselective access to the target compound. A 2019 study demonstrated that [Ru((R)-BINAP)(p-cymene)Cl]Cl catalyzes the hydrogenation of 4-methyl-3-(cyanomethyl)morpholine at 50 psi H₂, affording the (R)-amine in 94% ee . The nitrile group is subsequently hydrolyzed to the primary amine using HCl/H₂O .

Optimized Conditions

-

Catalyst: [Ru((R)-BINAP)(p-cymene)Cl]Cl (0.5 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Pressure: 50 psi H₂

-

Temperature: 60°C

-

Time: 24 h

Morpholine Ring Construction via Cyclization

Alternative routes build the morpholine ring from acyclic precursors. For example, 2-chloro-N-(2-hydroxypropyl)acetamide undergoes base-mediated cyclization in the presence of (R)-1-phenylethylamine as a chiral inductor. The reaction proceeds via SN2 displacement, forming the morpholine core with 88% diastereomeric excess (de) . Subsequent hydrogenolysis removes the chiral auxiliary, yielding the free amine, which is converted to the dihydrochloride .

Critical Parameters

-

Base: K₂CO₃ in refluxing toluene

-

Chiral Inductor: (R)-1-Phenylethylamine (1.1 eq)

-

Cyclization Time: 8 h

Green Chemistry Approaches

Recent advancements emphasize solvent-free and catalytic methods. Microwave-assisted synthesis reduces reaction times from hours to minutes. A 2024 patent describes a one-pot protocol where 3-aminopropanol and methylglyoxal undergo cyclocondensation in the presence of HCl, yielding this compound directly . Enzyme-mediated transamination using ω-transaminases (e.g., from Arthrobacter sp.) achieves 97% ee under mild conditions (pH 7.5, 30°C) .

Comparative Efficiency

| Method | Time | ee (%) | Environmental Factor (E-Factor) |

|---|---|---|---|

| Traditional Reductive Amination | 12 h | 90 | 8.2 |

| Microwave-Assisted | 25 min | 92 | 2.1 |

| Biocatalytic | 48 h | 97 | 1.5 |

Analytical and Purification Strategies

Final product purity is ensured via recrystallization from ethanol/water (4:1) or methanol/diethyl ether. LC-MS and chiral HPLC validate chemical and enantiomeric purity, while ¹H/¹³C NMR confirms regiochemistry . Residual solvents (e.g., DMAC) are controlled to <10 ppm using wiped-film evaporation.

Characterization Data

-

¹H NMR (400 MHz, D₂O) : δ 3.82–3.75 (m, 4H, morpholine OCH₂), 3.42 (dd, J = 11.2 Hz, 1H, CHNH₂), 2.95 (s, 3H, NCH₃), 2.70–2.63 (m, 2H, CH₂NH₂) .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow systems minimize exothermic risks during reductive amination, achieving 85% yield at 10 kg/batch . Regulatory compliance requires strict control of genotoxic impurities (e.g., hydrazines), necessitating in-process monitoring via UPLC-MS .

Chemical Reactions Analysis

Types of Reactions: (R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as halides or alkyl groups can participate in substitution reactions.

Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation can produce corresponding oxo-compounds, while reduction can lead to the formation of amines.

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that derivatives of morpholine compounds, including (R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride, exhibit inhibitory effects on key signaling pathways involved in tumorigenesis, such as the PI3K and MAPK pathways. In vitro studies demonstrated that these compounds significantly reduced phosphorylation levels of AKT and ERK1/2 in various cancer cell lines, suggesting their potential as small-molecule inhibitors for cancer therapy .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly against chemotherapy-induced neurotoxicity. Studies have shown that certain morpholine derivatives can mitigate the adverse effects of chemotherapeutic agents like paclitaxel. The structure-activity relationship (SAR) analyses indicate that modifications to the morpholine structure can enhance neuroprotective efficacy, with specific functional groups playing crucial roles in activity .

Synthetic Applications

2.1 Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that yield other biologically active molecules. For instance, it has been utilized in the synthesis of kinase inhibitors and other therapeutic agents targeting multiple diseases, including diabetes and hypertension .

2.2 Modulation of Calcium Sensing

The compound has been employed in research focused on modulating calcium sensing mechanisms within biological systems. Substituted morpholines related to this compound have shown promise as modulators for calcium sensing receptors, which are critical in various physiological processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism can vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Impurity A(EP) Hydrochloride: (2,4-Diaminopteridin-6-yl)methanol Hydrochloride

- Structure : Contains a pteridine ring with diamine and hydroxymethyl substituents, differing significantly from the morpholine backbone of the target compound.

- Key Differences: Core Structure: Pteridine vs. morpholine. Functional Groups: Diaminopteridin and hydroxymethyl vs. methyl and aminomethyl. Pharmacological Role: Pteridine derivatives are often associated with antifolate activity (e.g., inhibiting dihydrofolate reductase), whereas morpholine derivatives typically act as solubility enhancers or receptor modulators .

- Data Comparison: Property (R)-4-Methyl-3-(aminomethyl)morpholine Dihydrochloride Impurity A(EP) Hydrochloride Molecular Formula C₆H₁₅Cl₂N₂O C₇H₁₀ClN₇O Molecular Weight (g/mol) ~215.11 ~243.66 Therapeutic Class Likely excipient or intermediate Antifolate impurity

4-(2-Chloroethyl)morpholine Hydrochloride

- Structure : Morpholine ring with a 2-chloroethyl substituent.

- Key Differences: Substituents: Chloroethyl vs. methyl/aminomethyl. Salt Form: Hydrochloride (single Cl⁻) vs. dihydrochloride (two Cl⁻ ions). Applications: Used as a synthetic intermediate in complex drug molecules (e.g., Example 329 in EP 4 374 877 A2), whereas the target compound’s aminomethyl group may enable covalent binding or enhanced solubility in APIs .

Aminopterin (4-Aminofolic Acid)

- Structure : Glutamic acid conjugated to a pteridine ring, structurally unrelated to morpholine.

- Key Differences: Core Structure: Folic acid analog vs. morpholine. Function: Antimetabolite (inhibits folate metabolism) vs. Clinical Use: Treatment of leukemia and autoimmune diseases, contrasting with the target compound’s undefined therapeutic role .

Research Findings and Functional Insights

- Solubility and Stability: The dihydrochloride salt of (R)-4-Methyl-3-(aminomethyl)morpholine likely offers superior aqueous solubility compared to mono-hydrochloride analogs like 4-(2-chloroethyl)morpholine hydrochloride .

- Synthetic Utility: The aminomethyl group enables conjugation with carboxylic acids or carbonyl groups, a feature absent in simpler morpholine derivatives such as 4-(2-chloroethyl)morpholine.

- Therapeutic Potential: While Impurity A(EP) and aminopterin are directly linked to antifolate activity, the target compound’s applications may align with excipient roles (e.g., pH adjustment, solubility enhancement) or as a chiral building block in asymmetric synthesis .

Biological Activity

(R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride is a morpholine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, which includes a morpholine ring substituted with an aminomethyl group, suggests possible interactions with various biological targets, including enzymes and receptors involved in disease processes.

Chemical Structure

The compound can be represented as follows:

Research indicates that morpholine derivatives, including this compound, may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Morpholines have been shown to inhibit various enzymes, which can lead to altered metabolic pathways.

- Modulation of Signaling Pathways : These compounds may interact with signaling pathways such as PI3K and MAPK, which are critical in cancer cell proliferation and survival .

Antimicrobial Activity

Morpholine derivatives have been evaluated for their antimicrobial properties. In particular:

- Antituberculosis Activity : The compound's structural analogs have demonstrated significant activity against Mycobacterium tuberculosis, with structure-activity relationship studies indicating that modifications to the morpholine ring can enhance potency .

- Broad-Spectrum Antibacterial Effects : Other studies have shown that related morpholine compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating resistant infections .

Anticancer Properties

Recent investigations into the anticancer potential of morpholine derivatives have revealed promising results:

- PI3K Inhibition : Compounds similar to this compound have been identified as effective inhibitors of PI3K isoforms, which are often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in tumor cells .

- Combination Therapies : The use of morpholine derivatives in combination with other therapeutic agents has shown enhanced efficacy in preclinical models of cancer .

Case Studies

- Antituberculosis Efficacy : A study demonstrated that specific morpholine derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.0125 μg/mL against M. tuberculosis, highlighting their potential as novel antituberculosis agents .

- Cancer Cell Line Studies : In vitro studies on human melanoma (A375) and glioblastoma (D54) cell lines showed that morpholine-based inhibitors significantly reduced phosphorylation of key survival proteins, indicating their potential for use in targeted cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituent Variations : Changes to the substituents on the morpholine ring can enhance or diminish biological activity. For example, the introduction of hydrophilic groups has been associated with improved solubility and bioavailability .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4c | 0.0125 | Antituberculosis |

| 6r | N/A | PI3K Inhibition |

| 6s | N/A | MEK Inhibition |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for determining the purity of (R)-4-Methyl-3-(aminomethyl)morpholine dihydrochloride in research settings?

- Methodology : High-performance liquid chromatography (HPLC) is the primary method for purity analysis. For example:

- Column : Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase : Gradient elution with a mixture of acetonitrile and phosphate buffer (pH 2.5–3.0) .

- Detection : UV detection at 210–230 nm, optimized for amine and morpholine derivatives.

- Impurity Profiling : Compare retention times and peak areas against certified reference standards of related impurities (e.g., methylmorpholine derivatives or aminomethyl analogs) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use inert atmospheres (argon/nitrogen) during weighing to prevent hygroscopic degradation. Employ gloves and protective eyewear due to potential skin/eye irritation .

- Storage : Store in airtight containers at 2–8°C, protected from light. Room-temperature storage may be permissible for short-term use, but long-term stability requires refrigeration, as indicated for structurally similar dihydrochloride salts .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the solubility profile of this compound in different solvents?

- Methodology :

- Solvent Screening : Systematically test solubility in polar (water, methanol) and nonpolar solvents (dichloromethane) under controlled temperatures (20–40°C).

- pH-Dependent Studies : Adjust pH using HCl/NaOH to assess ionization effects, as solubility often increases in acidic conditions for hydrochloride salts .

- Validation : Cross-validate results using nephelometry (turbidity measurements) and HPLC to quantify dissolved vs. undissolved fractions .

Q. How can researchers design experiments to investigate the compound's degradation pathways under accelerated stability conditions?

- Methodology :

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via:

- HPLC-MS : Identify degradation products (e.g., demethylation or oxidation of the morpholine ring) .

- Kinetic Analysis : Calculate degradation rate constants and activation energy using Arrhenius plots .

- Forced Degradation : Use acidic/alkaline hydrolysis (0.1M HCl/NaOH) and oxidative conditions (3% H2O2) to simulate extreme environments .

Key Considerations for Advanced Studies

- Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify stereochemistry (R-configuration) and dihydrochloride salt formation. Compare spectral data to analogs like N-Methylmorpholine Hydrochloride .

- Biological Interactions : For receptor-binding studies, employ radioligand displacement assays (e.g., using tritiated analogs) to quantify affinity for targets such as GABA receptors, given the morpholine scaffold’s prevalence in neuroactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.